molecular formula C2H5N5 B2925166 1H-1,2,4-triazol-5-ylhydrazine CAS No. 38767-33-8

1H-1,2,4-triazol-5-ylhydrazine

Cat. No. B2925166
CAS RN: 38767-33-8
M. Wt: 99.097
InChI Key: DRPVUJPATHTDNQ-UHFFFAOYSA-N
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Description

1H-1,2,4-triazol-5-ylhydrazine is a derivative of 1,2,4-triazole, a class of heterocyclic compounds. Triazoles are nitrogenous heterocyclic moieties with the molecular formula C2H3N3 . They are known to bind in biological systems with a variety of enzymes and receptors, showing versatile biological activities .


Synthesis Analysis

The synthesis of 1,2,4-triazoles, including 1H-1,2,4-triazol-5-ylhydrazine, involves reactions of N-tosylhydrazones with sodium azide . A simple, efficient, and mild method for the synthesis of substituted 1,2,4-triazoles from hydrazines and formamide has been reported . This process proceeds smoothly under microwave irradiation in the absence of a catalyst and shows excellent functional-group tolerance .


Chemical Reactions Analysis

1,2,4-triazoles, including 1H-1,2,4-triazol-5-ylhydrazine, are known to participate in a variety of chemical reactions. For instance, they can undergo a copper-catalyzed reaction under an atmosphere of air to provide 1,2,4-triazole derivatives by sequential N-C and N-N bond-forming oxidative coupling reactions .

Scientific Research Applications

Acetylcholinesterase Inhibition for Neurodegenerative Diseases

3-hydrazinyl-4H-1,2,4-triazole derivatives have been studied for their potential as acetylcholinesterase inhibitors . This enzyme is a target for the treatment of neurodegenerative diseases like Alzheimer’s. The derivatives show promise in inhibiting acetylcholinesterase competitively, which could slow the progression of such diseases .

Drug Discovery and Development

These triazole derivatives are being explored as lead molecules in drug discovery . Their ability to bind with biological targets can be utilized in the development of new medications, particularly for age-related neurodegenerative diseases .

Supramolecular Chemistry

In supramolecular chemistry, triazoles, including 3-hydrazinyl-4H-1,2,4-triazole, are valued for their ability to engage in hydrogen bonding and metal coordination . These interactions are crucial for constructing complex structures at the molecular level.

Polymer Chemistry

The triazole ring is known for its thermal stability and chemical resistance , making it a valuable component in the synthesis of polymers with specific properties, such as increased durability or specialized functions.

Fluorescent Imaging

While specific data on 3-hydrazinyl-4H-1,2,4-triazole for fluorescent imaging is limited, related triazole compounds have been used to create fluorescent probes . These probes can bind to specific biological targets, allowing for visualization under a microscope.

Materials Science

Triazole derivatives, including those based on 3-hydrazinyl-4H-1,2,4-triazole, have been investigated for their role as corrosion inhibitors . They can protect metals from degradation, which is vital in industrial applications.

properties

IUPAC Name

1H-1,2,4-triazol-5-ylhydrazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H5N5/c3-6-2-4-1-5-7-2/h1H,3H2,(H2,4,5,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRPVUJPATHTDNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NNC(=N1)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H5N5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

99.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-1,2,4-triazol-5-ylhydrazine

CAS RN

38767-33-8
Record name 3-hydrazinyl-4H-1,2,4-triazole
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Q & A

Q1: What are the primary applications of 3-hydrazino-1,2,4-triazole in chemical synthesis?

A1: 3-Hydrazino-1,2,4-triazole serves as a versatile building block in organic synthesis, particularly for constructing fused heterocyclic systems like triazolotriazines. It reacts with various bielectrophilic reagents, such as benzil [, , ] or cyanogen bromide [], leading to the formation of these complex structures. The choice of reaction conditions and the nature of the electrophile can significantly influence the regioselectivity of the cyclization process, yielding different isomers [, ].

Q2: How does the structure of 3-hydrazino-1,2,4-triazole lend itself to the creation of energetic materials?

A2: The molecule possesses a high nitrogen content due to the presence of multiple nitrogen atoms within the triazole and hydrazine moieties. This characteristic is desirable in energetic materials as it contributes to a higher heat of formation and improved detonation performance. Researchers have successfully synthesized divalent energetic salts using 4-amino-3-hydrazino-1,2,4-triazole (AHT) [], demonstrating its potential in this field.

Q3: Can 3-hydrazino-1,2,4-triazole act as a ligand in coordination chemistry?

A3: Yes, studies have shown that 4-amino-3-hydrazino-1,2,4-triazole hydrochloride (LH) can function as a ligand, forming complexes with transition metals like Co(II), Ni(II), and Cu(II) []. These complexes exhibit a ML2.2H2O stoichiometry, where L represents the deprotonated ligand. Characterization techniques like infrared and electronic spectroscopy, along with magnetic susceptibility measurements, have provided insights into the structural and electronic properties of these complexes, suggesting a distorted octahedral geometry around the metal center [].

Q4: Have any studies explored the use of 3-hydrazino-1,2,4-triazole derivatives in nucleoside synthesis?

A4: Yes, researchers have successfully synthesized novel 1,2,4-triazolo[3,4-c]-1,2,4-triazole nucleosides using a 3-hydrazino-1,2,4-triazole derivative as the starting material []. This involved a multistep synthetic route involving ribosylation, hydrazone formation, and cyclization reactions. This research highlights the potential of utilizing 3-hydrazino-1,2,4-triazole derivatives in medicinal chemistry for developing novel nucleoside analogs.

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